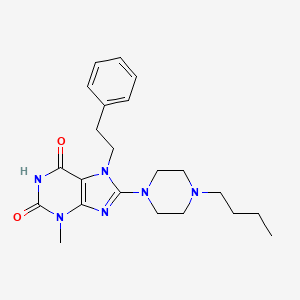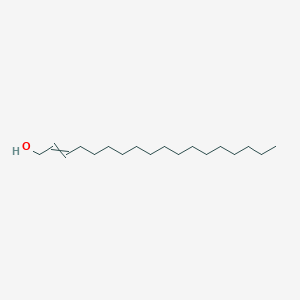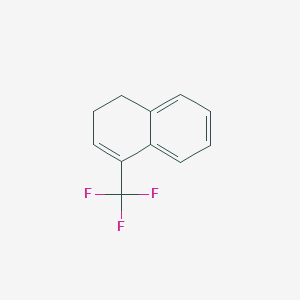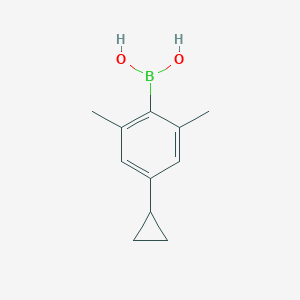
N1-phenylhexane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-phenylhexane-1,2-diamine is an organic compound characterized by the presence of a phenyl group attached to a hexane chain with two amine groups at the first and second positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-phenylhexane-1,2-diamine typically involves the reaction of hexane-1,2-diamine with a phenylating agent. One common method is the reductive amination of hexane-1,2-diamine with benzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N1-phenylhexane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Modified amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N1-phenylhexane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its cytotoxic activity against certain cancer cell lines.
Industry: Utilized in the development of hybrid nanoflowers for biosensors and catalysis.
Wirkmechanismus
The mechanism of action of N1-phenylhexane-1,2-diamine involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to bind to estrogen receptors and epidermal growth factor receptors, inhibiting their activity and leading to cytotoxic effects . Molecular docking studies have provided insights into its binding interactions and potential inhibitory activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1-phenylbenzene-1,2-diamine: Similar structure but with a benzene ring instead of a hexane chain.
1,2-phenylenediamine: Lacks the phenyl group attached to the hexane chain.
Uniqueness
N1-phenylhexane-1,2-diamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its longer hexane chain compared to similar compounds like N1-phenylbenzene-1,2-diamine may influence its solubility, reactivity, and interaction with biological targets.
Eigenschaften
Molekularformel |
C12H20N2 |
|---|---|
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
1-N-phenylhexane-1,2-diamine |
InChI |
InChI=1S/C12H20N2/c1-2-3-7-11(13)10-14-12-8-5-4-6-9-12/h4-6,8-9,11,14H,2-3,7,10,13H2,1H3 |
InChI-Schlüssel |
XRDZGTPHKLAIFK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CNC1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-diethyl-5-methyl-4-oxo-2-(pyridin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14086501.png)

![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(2-chlorophenyl)pyrimidin-4-ol](/img/structure/B14086525.png)

![1-(2,5-Dimethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086546.png)



![N~3~-{3-[(7-Methyl-1,8-naphthyridin-2-YL)amino]-3-oxopropyl}-N~1~-[(7-oxo-7,8-dihydro-1,8-naphthyridin-2-YL)methyl]-beta-alaninamide](/img/structure/B14086556.png)


![9-(4-ethoxyphenyl)-1-methyl-3-octyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14086572.png)
